Biotin-PEG4-methyltetrazine

Bioorthogonal chemistry Click chemistry Conjugation kinetics

IEDDA reactions often suffer from slow kinetics (hours) or copper toxicity, compromising low-abundance target capture. Biotin-PEG4-methyltetrazine solves this with methyltetrazine-TCO ligation at >800 M⁻¹s⁻¹-complete biotinylation within minutes at sub-micromolar concentrations. - Methyl substitution: Enhanced stability in thiol-containing lysis buffers and serum media; outperforms unsubstituted tetrazine. - PEG4 spacer (≈22 Å): Ensures streptavidin accessibility and reduces non-specific binding. - Copper-free, ambient reaction: Preserves sensitive ligands in PROTAC assembly and live-cell assays.

Molecular Formula C27H39N7O6S
Molecular Weight 589.7 g/mol
Cat. No. B15580242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-methyltetrazine
Molecular FormulaC27H39N7O6S
Molecular Weight589.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23?,25-/m1/s1
InChIKeyFTGDGKKLLGMCLG-VJBIEYCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG4-methyltetrazine Overview


Biotin-PEG4-methyltetrazine is a trifunctional bioorthogonal click chemistry reagent that combines a biotin affinity tag, a tetraethylene glycol (PEG4) hydrophilic spacer, and a methyltetrazine moiety within a single molecular architecture . The compound exhibits a molecular weight of 589.71 g/mol with the molecular formula C₂₇H₃₉N₇O₆S, and is supplied as a red crystalline solid with HPLC purity exceeding 95% [1]. The methyltetrazine group participates in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with trans-cyclooctene (TCO)-containing compounds, achieving second-order rate constants exceeding 800 M⁻¹s⁻¹ without requiring copper catalysis or elevated temperatures . The PEG4 spacer, spanning approximately 22 Å, enhances aqueous solubility and provides sufficient spatial separation between the biotin and tetrazine functionalities to minimize steric hindrance during sequential or simultaneous binding events [2]. The compound is soluble in DMSO (≥50 mg/mL with sonication) and DMF, and requires storage at -20°C under desiccated conditions to maintain stability .

Reaction Inverse‑electron‑demand Diels–Alder (IEDDA) with TCO partners, copper‑free and reported rapid kinetics
Spacer PEG4 linker (≈22 Å) for aqueous solubility and reduced non‑specific binding on streptavidin surfaces
Stability Methyl substitution on tetrazine enhances chemical stability relative to unsubstituted tetrazine in buffer and storage

Why Biotin-PEG4-methyltetrazine Is Irreplaceable


Generic substitution among biotinylation or tetrazine-based click reagents is scientifically unsound because performance in bioorthogonal conjugation workflows is governed by interdependent molecular parameters that vary substantially across apparently similar compounds. The reaction kinetics of IEDDA ligation differ by orders of magnitude between tetrazine variants; for instance, while unsubstituted H-tetrazine exhibits faster initial cycloaddition than methyltetrazine, it demonstrates significantly reduced payload release efficiency in click-to-release applications, rendering Me-Tz the preferred moiety for controlled release strategies . PEG spacer length directly modulates aqueous solubility, steric accessibility, and intermolecular distance—PEG4 provides a ~22 Å separation optimized for balancing biotin-streptavidin binding (Kd ~10⁻¹⁵ M) with tetrazine-TCO reactivity, whereas shorter PEG2 or PEG3 analogs may induce steric occlusion and longer PEG8 or PEG11 variants may introduce excessive conformational flexibility that reduces conjugation efficiency [1]. Additionally, the choice between tetrazine-based and alternative click chemistry platforms such as CuAAC or SPAAC involves fundamental trade-offs: CuAAC requires cytotoxic copper catalysts incompatible with live-cell applications, while SPAAC exhibits second-order rate constants typically 10⁻² to 10⁻¹ M⁻¹s⁻¹, approximately four to five orders of magnitude slower than the >800 M⁻¹s⁻¹ achieved by methyltetrazine-TCO IEDDA . These multidimensional performance characteristics cannot be replicated by arbitrary substitution of in-class compounds. The following quantitative evidence establishes the specific differential advantages that inform rational procurement decisions.

Unsubstituted tetrazine analogs
May degrade faster in aqueous buffers, narrowing usable pH and temperature ranges and potentially reducing conjugation reproducibility.
PEG2 or PEG8 spacer variants
Shorter PEG2 may restrict streptavidin access; longer PEG8 can increase dispersity and viscosity, shifting capture efficiency and solubility profiles.
Alternative click chemistries (SPAAC / CuAAC)
Kinetics orders of magnitude slower (SPAAC ~0.1–1 M⁻¹s⁻¹) prolong labeling times at low concentrations and may alter detection sensitivity.

Biotin-PEG4-methyltetrazine Differentiation Evidence


Methyltetrazine vs. Unsubstituted Tetrazine Stability

Biotin-PEG4-methyltetrazine, via its methyltetrazine moiety, participates in IEDDA cycloaddition with TCO-bearing molecules at second-order rate constants exceeding 800 M⁻¹s⁻¹ . This reaction rate exceeds that of strain-promoted azide-alkyne cycloaddition (SPAAC) by approximately four to five orders of magnitude, as typical SPAAC reactions proceed with rate constants in the range of 10⁻² to 10⁻¹ M⁻¹s⁻¹ . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves comparable or moderately faster rates (10¹ to 10² M⁻¹s⁻¹) but requires cytotoxic copper(I) catalysts that preclude use in live-cell or in vivo applications . The IEDDA reaction proceeds without metal catalysts or elevated temperatures, producing only N₂ and CO₂ as byproducts under physiological conditions .

Methyltetrazine vs. unsubstituted stability
Class‑level inference
Methyltetrazine: substantially higher stability per manufacturer; unsubstituted tetrazine: substantially lower
Supports reagent stability assessment under thiol‑containing buffers and multi‑step protocols.
No quantitative degradation kinetics located; class‑level literature inference.
Bioorthogonal chemistry Click chemistry Conjugation kinetics IEDDA

Methyltetrazine-TCO Kinetics vs. SPAAC

The PEG4 spacer in Biotin-PEG4-methyltetrazine provides an extended molecular reach of approximately 22 Å between the biotin and methyltetrazine functional termini [1]. This intermediate length represents an empirically optimized balance point: shorter PEG2 spacers (~10-12 Å) may position the biotin moiety too close to the tetrazine-conjugated target, potentially causing steric hindrance that impairs streptavidin binding accessibility or reduces IEDDA reaction efficiency [2]. Conversely, longer PEG8 or PEG11 spacers (>35 Å) introduce excessive conformational entropy that can reduce effective molarity at the reaction interface and may increase nonspecific hydrophobic interactions with biological matrices [2]. The PEG4 architecture also confers enhanced aqueous solubility compared to non-PEGylated or shorter PEG analogs, reducing aggregation propensity in physiological buffers .

Methyltetrazine‑TCO vs. SPAAC kinetics
Reported
Methyltetrazine‑TCO: k > 800 M⁻¹s⁻¹ (manufacturer); SPAAC (DBCO‑azide): k ≈ 0.1–1 M⁻¹s⁻¹
Enables rapid labeling at low micromolar concentrations, supporting time‑sensitive capture workflows.
Rate constants from manufacturer datasheets and published compilations; >1000‑fold difference reported.
Linker optimization Steric accessibility Bioconjugation efficiency PEG spacer

PEG4 Spacer Balances Solubility and Streptavidin Access

Biotin-PEG4-methyltetrazine incorporates an intact biotin moiety that retains the full biotin-streptavidin binding affinity of approximately Kd ~10⁻¹⁵ M, representing one of the strongest known non-covalent interactions in biology . This contrasts with non-biotinylated methyltetrazine reagents (e.g., methyltetrazine-PEG4-amine, methyltetrazine-PEG4-azide) which lack any affinity capture functionality and require additional derivatization steps to enable purification or detection [1]. The integrated biotin group enables direct capture of tetrazine-labeled targets onto streptavidin-coated solid supports (magnetic beads, plates, resins) without intermediate conjugation steps, reducing workflow complexity and potential sample loss . In pretargeted imaging applications, the biotin-streptavidin interaction provides a secondary orthogonal binding mechanism that complements tetrazine-TCO click chemistry, enabling sequential targeting strategies with enhanced specificity [2].

PEG4 spacer balance
Source review
PEG4 ≈22 Å extended length; soluble in DMSO, DMF. No‑PEG analog poor aqueous compatibility; PEG2 shorter reach; PEG8 higher dispersity.
Supports streptavidin accessibility and aqueous solubility for pull‑down and imaging workflows.
Length per vendor product description; solubility from technical datasheet.
Affinity capture Streptavidin-biotin Pull-down assays Detection sensitivity

PEG4-Based PROTAC Linker

Among tetrazine derivatives used in IEDDA reactions, the 3-methyl substitution (Me-Tz) present in Biotin-PEG4-methyltetrazine confers a critical functional advantage in click-to-release applications. While unsubstituted H-tetrazine (H-Tz) undergoes initial IEDDA cycloaddition with TCO faster than Me-Tz, the H-Tz variant exhibits significantly reduced release efficiency of the payload molecule following the cycloaddition-rearrangement cascade . The methyl substitution on the tetrazine ring modulates the electronic properties of the dihydropyridazine intermediate, favoring the elimination pathway that liberates the attached cargo molecule . This differential release efficiency is quantitatively significant for applications requiring controlled payload delivery, such as prodrug activation, protein caging/uncaging systems, and targeted therapeutic release strategies .

PROTAC linker solubility
Reported
DMSO solubility: 50 mg/mL (≈84.8 mM)
Supports concentrated PROTAC assembly in small reaction volumes.
Vendor QC specification; no head‑to‑head synthesis efficiency data located.
Click-to-release Prodrug activation Controlled release Tetrazine substituent effects

Solubility Profile: Biotin-PEG4-methyltetrazine vs Non-PEGylated Biotin-Tetrazine Conjugates

Biotin-PEG4-methyltetrazine demonstrates DMSO solubility of at least 50 mg/mL (corresponding to 84.79 mM), enabling preparation of concentrated stock solutions for subsequent dilution into aqueous reaction buffers . The PEG4 spacer, comprising four ethylene glycol repeat units, contributes hydrophilic character that facilitates dissolution and reduces non-specific hydrophobic interactions with biological macromolecules compared to non-PEGylated biotin-tetrazine conjugates . This solubility profile contrasts with non-PEGylated analogs that may require higher percentages of organic co-solvents (e.g., DMF, DMSO) to achieve comparable concentrations, potentially compromising compatibility with sensitive protein or cellular assays [1]. The compound maintains solubility in DMF as an alternative solvent for applications where DMSO is contraindicated .

Aqueous solubility Formulation Stock solution preparation PEGylation

Application Scenarios for Biotin-PEG4-methyltetrazine


Bioorthogonal Labeling for Streptavidin Pull-Down

The >800 M⁻¹s⁻¹ IEDDA kinetics and copper-free reaction conditions position Biotin-PEG4-methyltetrazine for live-cell surface protein labeling and in vivo pretargeted imaging applications. The reaction rate exceeds SPAAC by 10³-10⁵-fold, enabling efficient labeling within physiologically relevant timeframes (minutes) at low reagent concentrations, while the absence of cytotoxic copper preserves cell viability and native protein function . The PEG4 spacer (~22 Å) provides sufficient distance between the labeled target and the biotin capture moiety to prevent steric occlusion by the bulky streptavidin tetramer during subsequent detection or pull-down steps .

PROTAC Construction with Biotin Affinity

Biotin-PEG4-methyltetrazine serves as a PEG-based linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) . The PEG4 architecture provides the optimal balance of linker length for E3 ligase and target protein ternary complex formation: shorter PEG2 linkers (~10-12 Å) may restrict conformational sampling required for productive ubiquitination, while longer PEG8+ linkers (>35 Å) may reduce effective molarity at the ternary complex interface. The high DMSO solubility (≥50 mg/mL) facilitates PROTAC library synthesis and purification workflows .

High-Throughput TCO Library Screening

The integrated biotin moiety eliminates the need for post-conjugation biotinylation steps in streptavidin-based affinity purification workflows. Following IEDDA ligation of Biotin-PEG4-methyltetrazine to TCO-labeled targets (proteins, nucleic acids, or small molecules), the conjugate can be directly captured on streptavidin-coated magnetic beads, agarose resins, or microtiter plates with Kd ~10⁻¹⁵ M binding affinity . This single-step capture reduces workflow time by 1-2 steps compared to non-biotinylated methyltetrazine reagents that require secondary biotinylation, minimizing sample loss and improving quantitative reproducibility .

Live-Cell Surface Biotinylation for Proximity Proteomics

The methyl substitution on the tetrazine ring (Me-Tz) confers superior payload release efficiency in click-to-release applications compared to unsubstituted H-tetrazine derivatives . Biotin-PEG4-methyltetrazine can therefore be employed as the tetrazine component in prodrug activation systems where the IEDDA reaction with carbamate-modified TCO-prodrugs triggers elimination of the active therapeutic payload. The biotin moiety provides an additional orthogonal handle for tracking, purification, or targeted delivery of the tetrazine component to specific cellular or tissue compartments prior to prodrug administration .

Application
Selection Property
Validation Focus
Bioorthogonal pull‑down labeling
Rapid IEDDA kinetics, PEG4 spacer for streptavidin access
Capture efficiency, non‑specific binding
PROTAC construction
Modular IEDDA ligation, biotin handle, PEG4 solubility
Ternary complex detection, ligand integrity
High‑throughput TCO library screening
Fast kinetics, pre‑coated plate stability
Incubation time, plate storage compatibility
Live‑cell surface biotinylation
Copper‑free, serum‑compatible, reduced glycocalyx binding
Cell viability, signal‑to‑noise ratio
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